18:1 MPB PE

Descripción

Propiedades

IUPAC Name |

sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H89N2O11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-54(61)65-46-50(68-55(62)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-67-69(63,64)66-45-44-56-51(58)35-33-34-48-38-40-49(41-39-48)57-52(59)42-43-53(57)60;/h17-20,38-43,50H,3-16,21-37,44-47H2,1-2H3,(H,56,58)(H,63,64);/q;+1/p-1/b19-17-,20-18-;/t50-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILKDCDPRGFBSN-VCRVZWGWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H88N2NaO11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677159 | |

| Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{4-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]butanamido}ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1007.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384835-49-8 | |

| Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{4-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]butanamido}ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 18:1 MPB PE for Researchers and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], commonly abbreviated as 18:1 MPB PE, is a maleimide-functionalized phospholipid widely utilized in biomedical research and drug development.[1][2][3] Its unique structure, featuring a hydrophilic headgroup, two hydrophobic oleic acid tails, and a reactive maleimide (B117702) group, enables the covalent conjugation of thiol-containing molecules, such as cysteine-bearing peptides and proteins, to lipid bilayers.[1][4][5] This property makes it an invaluable tool for creating functionalized liposomes and nanoparticles for targeted drug delivery, studying membrane fusion events, and constructing complex biomolecular assemblies.[4][6][7][8][9][10]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, applications, and detailed experimental protocols for its use.

Physicochemical Properties

This compound is a complex lipid molecule with well-defined chemical and physical characteristics. Its properties are summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| Full Chemical Name | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] | [2][3] |

| Synonym(s) | This compound, DPPE-maleimide | [4][5][10] |

| CAS Number | 384835-49-8 | [1][2][3][4][5][][12] |

| Molecular Formula | C₅₅H₈₈N₂O₁₁P (Free Acid) C₅₅H₈₈N₂O₁₁PNa (Sodium Salt) | [1][3][12] |

| Molecular Weight | 984.3 g/mol (Free Acid) 1007.26 g/mol (Sodium Salt) | [1][3][4][5][12] |

| Physical State | Powder or liquid (dissolved in chloroform) | [2][4][12][13] |

| Purity | >99% (TLC) | [3][4][12][13] |

Table 2: Storage and Solubility

| Property | Value | Source |

| Storage Temperature | -20°C | [1][2][3][4][12][13] |

| Shipping Condition | Ambient Temperature or Dry Ice | [1][4][12][13] |

| Solubility | Soluble in ethanol, DMSO, and Chloroform (B151607):Methanol:Water (65:25:4) at 5mg/mL | [3] |

| Stability | 1 Year at -20°C | [3] |

Core Applications in Research and Drug Development

The thiol-reactive maleimide group is the key functional feature of this compound, enabling its use in a variety of applications where the stable attachment of biomolecules to a lipid surface is required.

Liposome (B1194612) and Nanoparticle Functionalization

A primary application of this compound is the preparation of functionalized liposomes and nanoparticles.[4][5][8][9] By incorporating this compound into the lipid bilayer, these vesicles can be decorated with targeting ligands such as antibodies, peptides, or aptamers that contain a free thiol group. This strategy is central to the development of targeted drug delivery systems that can selectively deliver therapeutic payloads to specific cells or tissues, enhancing efficacy and reducing off-target effects.

Studying Membrane Dynamics and Protein-Lipid Interactions

This compound is instrumental in creating model membrane systems to study the interactions of proteins with lipid bilayers.[6][14] For instance, it has been used to anchor cysteine-modified proteins to liposomes to investigate their role in membrane fusion.[6] This approach allows for precise control over the orientation and density of the anchored protein, facilitating detailed mechanistic studies.[6]

Assembly of DNA-Based Nanostructures

In the field of DNA nanotechnology, this compound has been used to anchor DNA structures to lipid surfaces.[5][7][8][10][13] This has been demonstrated in the preparation of lipidated DNA anti-handles, which are then used to label and organize DNA-origami rings for the assembly and remodeling of liposomes.[5][7][8][10][13]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound, based on published research.

Preparation of Functionalized Liposomes

This protocol describes the general procedure for preparing liposomes containing this compound, which can then be conjugated to a thiol-containing molecule.

Materials:

-

Primary phospholipid (e.g., POPC, DOPC)

-

This compound

-

Cholesterol (optional)

-

Fluorescent lipid probe (e.g., Liss Rhod PE, optional)

-

Chloroform

-

Hydration buffer (e.g., PBS, pH 7.4)

Procedure:

-

Lipid Film Hydration:

-

In a round-bottom flask, combine the desired lipids in chloroform. A typical molar ratio might be 65% primary phospholipid, 5% this compound, and 30% cholesterol.[15]

-

Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

-

Place the flask under a high vacuum for at least 1 hour to remove any residual solvent.

-

Hydrate the lipid film with the desired buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

-

-

Vesicle Extrusion:

-

To produce unilamellar vesicles of a defined size, subject the MLV suspension to several freeze-thaw cycles.

-

Extrude the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 11-21 times to ensure a homogenous population of vesicles.

-

-

Conjugation of Thiol-Containing Molecules:

-

Incubate the prepared liposomes with the cysteine-containing peptide or protein at room temperature for 1-2 hours. The maleimide group of this compound will react with the thiol group to form a stable thioether bond.[16]

-

Quench any unreacted maleimide groups by adding a small molecule thiol such as β-mercaptoethanol or DTT.[16]

-

Separate the functionalized liposomes from unconjugated molecules by size exclusion chromatography or dialysis.

-

FRET-Based Lipid Mixing Assay

This assay is used to study membrane fusion events, for example, mediated by proteins anchored to liposomes via this compound.[6]

Materials:

-

Donor Liposomes: Prepared with a primary lipid, this compound, and a FRET pair of fluorescent lipids (e.g., NBD-PE and Rhodamine-PE).

-

Acceptor Liposomes: Prepared with a primary lipid and this compound, but without fluorescent labels.

-

Cysteine-terminated protein of interest.

-

Assay buffer.

Procedure:

-

Prepare Donor and Acceptor Liposomes:

-

Prepare two populations of liposomes as described in section 4.1.

-

Incorporate the FRET pair into the donor liposomes. At high concentrations in the membrane, the NBD fluorescence is quenched by Rhodamine.

-

-

Protein Anchoring:

-

Conjugate the cysteine-terminated protein to both donor and acceptor liposomes.

-

-

Fusion Assay:

-

Mix the donor and acceptor liposomes in a fluorometer cuvette.

-

Initiate the fusion reaction (e.g., by adding a trigger like Ca²⁺).

-

Monitor the fluorescence of the NBD donor fluorophore over time.

-

As fusion occurs, the fluorescent lipids from the donor liposomes will dilute into the acceptor liposome membrane, increasing the distance between the FRET pair and leading to an increase in NBD fluorescence (dequenching).

-

The rate and extent of fluorescence increase are proportional to the rate and extent of lipid mixing.

-

Liposome Co-Floatation Assay

This assay is used to determine the extent of protein or peptide binding to liposomes.[6]

Materials:

-

Liposomes containing this compound.

-

Cysteine-containing protein of interest.

-

Density gradient medium (e.g., Nycodenz).

-

Buffer.

-

Ultracentrifuge.

Procedure:

-

Incubation:

-

Incubate the liposomes with the protein to allow for conjugation.

-

-

Density Gradient Preparation:

-

Mix the liposome-protein mixture with a concentrated solution of the density gradient medium to increase its density.

-

Carefully overlay this mixture with layers of decreasing concentrations of the density gradient medium in an ultracentrifuge tube.

-

-

Ultracentrifugation:

-

Centrifuge the gradient at high speed. The less dense liposomes (and any bound protein) will float to the top of the gradient, while unbound, denser protein will remain at the bottom.

-

-

Analysis:

-

Collect fractions from the top and bottom of the gradient.

-

Analyze the protein content in each fraction using SDS-PAGE and Western blotting or another protein quantification method.

-

The amount of protein in the top fraction corresponds to the amount bound to the liposomes.

-

Signaling Pathways and Interactions

While this compound itself is not directly involved in cell signaling, it is a critical tool for studying signaling pathways where membrane-associated proteins play a role. For example, by anchoring a specific protein to a liposome, researchers can investigate its interaction with other proteins or its influence on membrane properties in a controlled environment. The maleimide-thiol coupling reaction is the fundamental interaction enabling these studies.

Conclusion

This compound is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its ability to stably and specifically conjugate thiol-containing molecules to lipid surfaces opens up a wide range of experimental possibilities, from the development of sophisticated drug delivery systems to fundamental studies of membrane biology. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for the effective application of this important lipid reagent.

References

- 1. This compound, 384835-49-8 | BroadPharm [broadpharm.com]

- 2. This compound - AVANTI POLAR LIPIDS - 870012P [cogershop.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. This compound chloroform Avanti Polar Lipids [sigmaaldrich.com]

- 5. This compound | CAS: 384835-49-8 | AxisPharm [axispharm.com]

- 6. Role of Lipids and Divalent Cations in Membrane Fusion Mediated by the Heptad Repeat Domain 1 of Mitofusin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound powder Avanti Polar Lipids [sigmaaldrich.com]

- 8. 1,2-dioleoyl-sn-glycero-3-phosphoethanolaMine-N-[4-(p-MaleiMidophenyl)butyraMide] (sodiuM salt) Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 1,2-dioleoyl-sn-glycero-3-phosphoethanolaMine-N-[4-(p-MaleiMidophenyl)butyraMide] (sodiuM salt) | 384835-49-8 [chemicalbook.com]

- 12. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound powder Avanti Polar Lipids [sigmaaldrich.com]

- 14. MPB PE | AxisPharm [axispharm.com]

- 15. diva-portal.org [diva-portal.org]

- 16. Novel Interactions of CAPS (Ca2+-dependent Activator Protein for Secretion) with the Three Neuronal SNARE Proteins Required for Vesicle Fusion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 18:1 MPB PE: Chemical Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

18:1 MPB PE, scientifically known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], is a maleimide-functionalized phospholipid. Its unique structure, featuring a hydrophilic headgroup containing a reactive maleimide (B117702) moiety and hydrophobic oleoyl (B10858665) tails, makes it a valuable tool in the development of targeted drug delivery systems, biosensors, and other advanced biotechnological applications. The maleimide group allows for the covalent conjugation of thiol-containing molecules, such as peptides, proteins, and antibodies, to the surface of lipid-based nanostructures like liposomes and nanoparticles. This guide provides a comprehensive overview of the chemical structure, a proposed synthesis pathway, physicochemical properties, and key experimental protocols involving this compound.

Chemical Structure and Properties

This compound is an amphiphilic molecule with a well-defined structure that dictates its function. The "18:1" designation refers to the two oleoyl fatty acid chains, each containing 18 carbon atoms and one double bond. The "MPB" component is the N-[4-(p-maleimidophenyl)butyramide] linker, which presents the reactive maleimide group at the terminus of the phosphoethanolamine headgroup.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its application in formulating lipid-based systems and for analytical purposes.

| Property | Value | Reference |

| Full Chemical Name | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt) | |

| Synonyms | This compound, 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt) | [1] |

| CAS Number | 384835-49-8 | [1][2] |

| Molecular Formula | C₅₅H₈₈N₂O₁₁PNa | [2] |

| Molecular Weight | 1007.26 g/mol | [3] |

| Physical Form | Powder or liquid (in chloroform) | [2] |

| Solubility | Soluble in chloroform (B151607). The sodium salt form enhances solubility and electrostatic stability for incorporation into lipid bilayers. | [4] |

| Storage Temperature | -20°C | [2] |

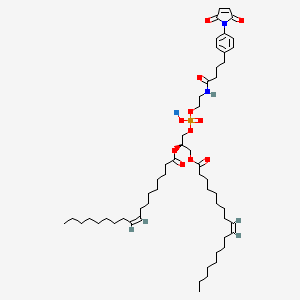

Chemical Structure Diagram

The chemical structure of this compound is depicted below, illustrating the arrangement of the oleoyl chains, the glycerol (B35011) backbone, the phosphate (B84403) group, and the maleimide-functionalized headgroup.

Caption: Chemical structure of this compound.

Synthesis of this compound

Proposed Synthesis Pathway

The synthesis of this compound can be conceptualized as a two-step process:

-

Activation of the Maleimide Moiety: A bifunctional linker, 4-(p-maleimidophenyl)butyric acid, is activated, typically by conversion to an N-hydroxysuccinimide (NHS) ester. This creates a reactive intermediate that can readily form an amide bond with the primary amine of the phosphoethanolamine headgroup.

-

Conjugation to the Phospholipid: The activated maleimide linker is then reacted with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) in an organic solvent, often in the presence of a non-nucleophilic base to facilitate the reaction.

Caption: Proposed synthesis of this compound.

Experimental Protocols

This compound is predominantly used in the preparation of functionalized liposomes and nanoparticles for various biomedical applications. The following are detailed methodologies for its use in key experiments.

Protocol 1: Preparation of Maleimide-Functionalized Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the formation of unilamellar liposomes incorporating this compound, which can then be used for conjugating thiol-containing molecules.

Materials:

-

Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

-

This compound

-

Cholesterol (optional, for modulating membrane rigidity)

-

Chloroform

-

Hydration buffer (e.g., HEPES-buffered saline, pH 7.0-7.5)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the desired lipids (e.g., a 95:5 molar ratio of DOPC to this compound) in chloroform.

-

Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the flask's inner surface.

-

To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

-

-

Hydration:

-

Hydrate the lipid film with the chosen buffer by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.

-

This process results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

-

Pass the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a lipid extruder. This process should also be performed at a temperature above the lipid phase transition temperature.

-

-

Characterization:

-

The size distribution and zeta potential of the resulting liposomes can be determined using dynamic light scattering (DLS).

-

Protocol 2: Conjugation of a Thiolated Peptide to Maleimide-Functionalized Liposomes

This protocol details the covalent attachment of a cysteine-containing peptide to the surface of pre-formed this compound-containing liposomes.

Materials:

-

Maleimide-functionalized liposomes (prepared as in Protocol 1)

-

Thiolated peptide (with a terminal or internal cysteine residue)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)

-

Size-exclusion chromatography (SEC) column (for purification)

Methodology:

-

Peptide Preparation:

-

Dissolve the thiolated peptide in the reaction buffer. If the peptide has formed disulfide bonds, it may need to be reduced prior to conjugation using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent.

-

-

Conjugation Reaction:

-

Mix the maleimide-functionalized liposomes with the thiolated peptide solution at a desired molar ratio (e.g., 1:1 to 1:5 peptide to reactive lipid).

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction can also be performed overnight at 4°C.

-

-

Quenching (Optional):

-

To quench any unreacted maleimide groups, a small molecule thiol such as L-cysteine can be added to the reaction mixture.

-

-

Purification:

-

Separate the peptide-conjugated liposomes from unreacted peptide and other small molecules using size-exclusion chromatography (SEC). The liposomes will elute in the void volume.

-

-

Characterization:

-

Confirm the successful conjugation by methods such as SDS-PAGE (to observe the increase in molecular weight of a liposome-associated protein band), fluorescence spectroscopy (if the peptide is fluorescently labeled), or by measuring the change in zeta potential.

-

Experimental Workflow Diagram

Caption: Workflow for preparing peptide-conjugated liposomes.

Conclusion

This compound is a versatile and powerful tool for the surface functionalization of lipid-based drug delivery systems and other nanostructures. Its well-defined chemical structure and the specific reactivity of the maleimide group enable the precise attachment of targeting ligands, which is a critical step in the development of next-generation therapeutics. The protocols provided in this guide offer a starting point for researchers to incorporate this compound into their experimental designs, paving the way for innovations in targeted therapy and diagnostics. While a detailed synthesis protocol is not publicly disclosed, the proposed pathway provides a sound chemical basis for its production. As research in nanomedicine continues to advance, the utility of functionalized lipids like this compound will undoubtedly expand.

References

An In-depth Technical Guide to the Mechanism of Action of 18:1 MPB PE in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, applications, and practical considerations for using 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE) in bioconjugation. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this versatile lipid-linker in their work.

Core Principles: The Chemistry of this compound Bioconjugation

This compound is a heterobifunctional molecule composed of a hydrophilic headgroup containing a maleimide (B117702) moiety, a phosphoethanolamine linker, and two oleoyl (B10858665) (18:1) lipid tails.[1][2] This structure allows for its incorporation into lipid-based nanostructures, such as liposomes, while presenting the maleimide group for covalent attachment to biomolecules.[3][4]

The cornerstone of this compound's utility in bioconjugation is the highly efficient and selective reaction between its maleimide group and a thiol (sulfhydryl) group, typically from a cysteine residue on a protein or peptide.[5][6] This reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol attacks the electron-deficient carbon-carbon double bond of the maleimide ring.[7][8] The result is the formation of a stable, covalent thioether bond.[6][9]

This reaction is favored under mild conditions, with an optimal pH range of 6.5 to 7.5.[6][8] Within this pH window, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, facilitating a rapid reaction with the maleimide. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines, ensuring high selectivity.[6]

Figure 1: Michael addition of a thiol to the maleimide group of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for the maleimide-thiol conjugation reaction, providing a reference for experimental design and optimization.

Table 1: Reaction Kinetics and Efficiency

| Parameter | Value | Conditions | Biomolecule | Reference |

| Second-Order Rate Constant (k) | ~10³ - 10⁴ M⁻¹s⁻¹ | pH 7.0 - 7.4, 25°C | Cysteine | [7] |

| Conjugation Efficiency | 84 ± 4% | Maleimide:Thiol ratio 2:1, 30 min, RT, pH 7.0 | cRGDfK peptide | [10] |

| Conjugation Efficiency | 58 ± 12% | Maleimide:Thiol ratio 5:1, 2 hr, RT, pH 7.4 | 11A4 nanobody | [10] |

| Conjugation Efficiency | >95% | - | 5'-SH-CpG-Oligonucleotide | [11] |

Table 2: Stability of the Thioether Linkage

| Condition | Half-life (t½) | Primary Degradation Pathway | Reference |

| Human Plasma (ADC mimic) | ~7 days | Retro-Michael Reaction | [8] |

| In rat plasma | ~50% drug loss after 2 weeks | Retro-Michael Reaction | [7] |

| In presence of 10 mM Glutathione | ~2 hours | Thiol Exchange | [8] |

| pH 7.4, 37°C | ~27 hours | Hydrolysis of Succinimide Ring | [7] |

| pH 9.0 | Fluorescence intensity decreased by 4.4% | - | [1] |

Experimental Protocols

Protocol for Labeling a Thiol-Containing Protein with this compound-Containing Liposomes

This protocol outlines the general procedure for conjugating a protein with available cysteine residues to pre-formed liposomes containing this compound.

Materials:

-

Thiol-containing protein

-

Pre-formed liposomes containing a specific mole percentage of this compound

-

Degassed reaction buffer (e.g., PBS, HEPES, Tris), pH 7.0-7.5

-

(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Anhydrous DMSO or DMF

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare the Protein Solution:

-

Prepare the Liposome (B1194612) Suspension:

-

The liposome suspension containing this compound should be ready for use.

-

-

Conjugation Reaction:

-

Add the protein solution to the liposome suspension to achieve the desired molar ratio of protein to reactive lipid. A common starting point is a 10-20 fold molar excess of the maleimide groups on the liposomes to the thiol groups on the protein.[5][9]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[5]

-

-

Quench the Reaction:

-

Add a small molecule thiol like L-cysteine or β-mercaptoethanol in excess to react with any unreacted maleimide groups.[13]

-

-

Purification:

-

Remove the unreacted protein and quenching reagent from the protein-liposome conjugate using a suitable purification method such as size-exclusion chromatography or dialysis.[5]

-

-

Characterization:

-

Determine the degree of labeling (protein per liposome) using appropriate analytical techniques.

-

Protocol for the Preparation of this compound-Containing Liposomes

This protocol describes the thin-film hydration method followed by extrusion for preparing liposomes incorporating this compound.

Materials:

-

Primary lipid (e.g., DSPC, POPC)

-

Cholesterol

-

This compound

-

Hydration buffer (e.g., deionized water, PBS)

-

Rotary evaporator

-

Sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve the lipids (e.g., DSPC, cholesterol, and this compound at a desired molar ratio, for instance, 65:24:5) in chloroform in a round-bottom flask.

-

Create a thin lipid film on the inner surface of the flask by removing the chloroform using a rotary evaporator.

-

Further dry the lipid film under a vacuum for at least one hour to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired aqueous buffer at a temperature above the phase transition temperature of the lipids.

-

Vortex or sonicate the suspension to form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Extrude the MLV suspension multiple times (e.g., 10-20 times) through a polycarbonate membrane of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (LUVs) with a more uniform size distribution.

-

-

Purification and Storage:

-

The resulting liposome suspension can be purified from non-encapsulated material by dialysis or size-exclusion chromatography.

-

Store the liposomes at 4°C.

-

Visualizing the Process: From Mechanism to Application

The following diagrams illustrate the key mechanisms and workflows associated with this compound bioconjugation.

References

- 1. researchgate.net [researchgate.net]

- 2. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]

- 3. mdpi.com [mdpi.com]

- 4. αvβ3 integrin-targeted magnetic resonance imaging in a pancreatic cancer mouse model using RGD-modified liposomes encapsulated with Fe-deferoxamine | PLOS One [journals.plos.org]

- 5. Antibody-drug conjugates in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Progress of RGD Modified Liposomes as Multistage Rocket Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Ligand for Cell- and Tissue-Specific Delivery of Liposomes | Laboratory of Targeted Drug Delivery and Nanomedicine [lilab-tddn.pharmsci.ubc.ca]

- 11. Novel RGD lipopeptides for the targeting of liposomes to integrin-expressing endothelial and melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EGFR targeted thermosensitive liposomes: A novel multifunctional platform for simultaneous tumor targeted and stimulus responsive drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Peptide-mediated targeting of liposomes to TrkB receptor-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thiol-Maleimide Chemistry for Liposome Functionalization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of thiol-maleimide chemistry, a cornerstone of bioconjugation, with a specific focus on its application in the functionalization of liposomes. This powerful and versatile reaction is widely employed in the development of targeted drug delivery systems, diagnostic agents, and other advanced nanomedicines. This document details the core reaction mechanism, kinetic considerations, potential side reactions, and strategies for optimization, supplemented with structured data tables and detailed experimental protocols.

The Core of Thiol-Maleimide Chemistry: A Michael Addition Reaction

The conjugation of thiol-containing molecules to maleimide-functionalized liposomes proceeds via a Michael addition reaction.[1] In this mechanism, the nucleophilic thiolate anion (R-S⁻) attacks one of the carbon atoms of the electron-deficient double bond within the maleimide (B117702) ring.[1] This reaction is highly efficient and results in the formation of a stable covalent thioether bond, specifically a thiosuccinimide linkage.[1] Its popularity stems from its high selectivity for thiols under mild, physiological conditions, rapid reaction kinetics, and high yields.[1] This reaction is often categorized as a form of "click chemistry" due to its modularity, broad scope, and simple reaction conditions.[2][3]

The reaction is most efficient in polar solvents like water or DMSO, which facilitate the formation of the reactive thiolate ion.[1]

Reaction Kinetics and Influencing Factors

The efficiency and specificity of the thiol-maleimide conjugation are critically dependent on several experimental parameters. Careful control of these factors is essential to maximize the yield of the desired conjugate while minimizing side reactions.

pH: The pH of the reaction medium is the most critical factor. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[2][4][5] Within this window, the reaction is highly chemoselective for thiols.[2] Below pH 6.5, the concentration of the reactive thiolate anion decreases, leading to a significantly slower reaction rate.[1][4] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and side reactions with primary amines (e.g., lysine (B10760008) residues) become more competitive.[2][4][6] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines, highlighting the importance of pH control for specificity.[2][4]

Stoichiometry: The molar ratio of maleimide to thiol can significantly impact the conjugation efficiency. A molar excess of the maleimide reagent is often used to drive the reaction to completion, with a 10-20 fold molar excess being a common starting point for labeling proteins.[6] However, the optimal ratio should be determined empirically for each specific liposome (B1194612) and ligand combination. For sterically hindered thiol groups, a higher excess of maleimide may be necessary.[6]

Temperature and Time: The reaction is typically carried out at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[7][8] The lower temperature can be beneficial for sensitive biomolecules and can help to minimize degradation.

Catalysts: The thiol-maleimide reaction generally does not require a catalyst.[9] However, the reaction rate is dependent on the concentration of the thiolate anion, which is influenced by the pKa of the thiol and the pH of the solution.[10]

Potential Side Reactions and Mitigation Strategies

While the thiol-maleimide reaction is highly efficient, several side reactions can occur, potentially leading to a heterogeneous product and reduced stability.

Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative.[1][2] This hydrolysis is accelerated at higher pH values.[2][6] To minimize this, aqueous solutions of maleimide-functionalized liposomes should be prepared immediately before use, and the conjugation reaction should be conducted within the optimal pH range of 6.5-7.5.[1][4] For storage, anhydrous organic solvents like DMSO or DMF are recommended for maleimide-containing reagents.[4]

Retro-Michael Reaction (Thiol Exchange): The thioether bond formed in the initial conjugation is reversible through a retro-Michael reaction.[11][12] This can lead to the transfer of the conjugated molecule to other thiols present in the biological environment, such as glutathione (B108866) or albumin, a phenomenon known as "payload migration."[2][11][12] This is a significant concern for the in vivo stability of the conjugate.[11]

Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the initial thioether conjugate can undergo an intramolecular rearrangement to form a more stable six-membered thiazine ring.[4][13] This rearrangement is promoted under basic conditions.[13] While this can be an undesired side reaction, the resulting thiazine linkage is stable against the retro-Michael reaction.[4] Performing the conjugation at a more acidic pH (around 5.0) can prevent this rearrangement by keeping the N-terminal amine protonated.[9][13]

Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the ε-amino group of lysine residues, leading to a loss of selectivity.[2][4]

To enhance the stability of the thiol-maleimide linkage, a common strategy is to intentionally hydrolyze the thiosuccinimide ring after conjugation by raising the pH to slightly basic conditions (e.g., pH 8.5-9.0).[4][6] The resulting ring-opened succinamic acid thioether is no longer susceptible to the retro-Michael reaction.[2][12][14] Maleimides with electron-withdrawing N-substituents can accelerate this stabilizing ring-opening.[6][15]

Data Presentation: Quantitative Insights into Thiol-Maleimide Chemistry

The following tables summarize key quantitative data related to the thiol-maleimide reaction, providing a basis for experimental design and optimization.

| Parameter | Optimal Range/Value | Significance | Source(s) |

| Reaction pH | 6.5 - 7.5 | Maximizes thiol selectivity and reaction rate while minimizing hydrolysis. | [2][4][5] |

| pH for Thiol Selectivity | 7.0 | Reaction with thiols is ~1,000 times faster than with amines. | [2][4] |

| Maleimide Hydrolysis | Increases significantly at pH > 7.5 | Leads to inactive maleimide, reducing conjugation efficiency. | [2][6] |

| Thiazine Rearrangement | Prominent at physiological or higher pH | Side reaction with N-terminal cysteines, can be suppressed at lower pH. | [9][13] |

| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 (application dependent) | Excess maleimide drives the reaction; optimal ratio varies. | [6][16] |

| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used for sensitive molecules. | [7][8] |

| Reaction Time | 30 min to overnight | Dependent on reactants, temperature, and concentration. | [7][8][16] |

| Side Reaction | Conditions Favoring the Reaction | Mitigation Strategy | Source(s) |

| Maleimide Hydrolysis | pH > 7.5, prolonged storage in aqueous solution | Use fresh maleimide solutions, maintain pH 6.5-7.5 during reaction. | [1][2][4] |

| Retro-Michael Reaction (Thiol Exchange) | Presence of other thiols (e.g., in vivo) | Post-conjugation hydrolysis of the thiosuccinimide ring (pH 8.5-9.0). | [4][6] |

| Reaction with Amines | pH > 7.5 | Maintain reaction pH strictly between 6.5 and 7.5. | [2][4] |

| Thiazine Rearrangement | N-terminal cysteine, physiological or higher pH | Perform conjugation at a more acidic pH (~5.0-6.5). | [9][13] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of the thiol-maleimide Michael addition reaction.

Caption: General experimental workflow for liposome functionalization.

Caption: Competing fates of the thiosuccinimide conjugate.

Experimental Protocols

Protocol for Preparation of Maleimide-Functionalized Liposomes

This protocol describes a common method for preparing maleimide-functionalized liposomes using the thin-film hydration method followed by extrusion.

Materials:

-

Lipids (e.g., DSPC, Cholesterol)

-

Maleimide-functionalized lipid (e.g., DSPE-PEG2000-Maleimide)

-

Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

-

Hydration buffer (e.g., PBS, HEPES buffer, pH 7.4)[17]

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 0.1 µm)[17]

Methodology:

-

Lipid Film Formation:

-

Dissolve the lipids and the maleimide-functionalized lipid in the organic solvent in a round-bottom flask at the desired molar ratio (e.g., DSPC:Cholesterol:DSPE-PEG2000-Maleimide at a 7:3:1 molar ratio).[17]

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Place the flask under high vacuum for at least 1 hour to remove any residual solvent.[17]

-

-

Hydration:

-

Hydrate the dry lipid film with the hydration buffer by vortexing or gentle shaking.[17] The temperature of the hydration buffer should be above the phase transition temperature of the lipids.

-

-

Extrusion:

-

Extrude the resulting liposome suspension through a polycarbonate membrane of a defined pore size (e.g., 0.1 µm) multiple times to obtain unilamellar vesicles of a uniform size.[17] The extrusion should also be performed at a temperature above the lipid phase transition temperature.

-

Protocol for Thiol-Maleimide Conjugation to Liposomes

This protocol outlines the general procedure for conjugating a thiol-containing molecule to the surface of maleimide-functionalized liposomes.

Materials:

-

Maleimide-functionalized liposomes

-

Thiol-containing molecule (e.g., protein, peptide, or drug)

-

Reaction buffer (e.g., PBS or HEPES, pH 6.5-7.5, degassed)[7]

-

Quenching agent (optional, e.g., L-cysteine or 2-mercaptoethanol)[7][8]

-

Purification system (e.g., size-exclusion chromatography or dialysis)[7][17]

Methodology:

-

Preparation of Reactants:

-

Prepare the maleimide-functionalized liposomes as described in Protocol 6.1.

-

Dissolve the thiol-containing molecule in the degassed reaction buffer. If the molecule contains disulfide bonds that need to be reduced to expose free thiols, add a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.[8][18] Note: If using DTT as the reducing agent, it must be removed before adding the maleimide reagent.[6]

-

-

Conjugation Reaction:

-

Add the solution of the thiol-containing molecule to the maleimide-functionalized liposome suspension. A 10-20 fold molar excess of the maleimide groups on the liposomes to the thiol groups of the molecule is a common starting point.[6]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[7]

-

-

Quenching (Optional):

-

Purification:

Protocol for Characterization of Functionalized Liposomes

1. Size and Zeta Potential:

-

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

-

Procedure: Dilute the liposome suspension in an appropriate buffer and measure the particle size distribution, polydispersity index (PDI), and zeta potential using a suitable instrument.

2. Conjugation Efficiency:

-

Method: Quantification of unreacted thiols or unreacted maleimides.

-

Procedure (Ellman's Assay for unreacted thiols):

-

Separate the liposomes from the unreacted thiol-containing molecule.

-

Quantify the amount of thiol in the filtrate/supernatant using Ellman's reagent (DTNB).

-

The conjugation efficiency can be calculated by comparing the amount of unreacted thiol to the initial amount.

-

-

Procedure (Indirect Ellman's Assay for unreacted maleimides):

-

React the maleimide-functionalized liposomes with a known excess of a thiol-containing compound (e.g., cysteine).[19]

-

After the reaction, quantify the remaining unreacted thiol using Ellman's reagent.[19]

-

The amount of maleimide is calculated by subtracting the amount of remaining thiol from the initial amount of thiol added.[19]

-

3. Stability of the Conjugate:

-

Method: Incubation in relevant biological media followed by analysis.

-

Procedure:

-

Incubate the purified conjugated liposomes in plasma or a solution containing a high concentration of a thiol like glutathione at 37°C.[11][12]

-

At various time points, take aliquots and separate the liposomes from the medium.

-

Quantify the amount of ligand still attached to the liposomes using a suitable analytical technique (e.g., HPLC, fluorescence spectroscopy if the ligand is labeled). This will provide an indication of the stability of the thioether linkage.[11]

-

References

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. bachem.com [bachem.com]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 17. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lumiprobe.com [lumiprobe.com]

- 19. researchgate.net [researchgate.net]

Synthesis of Novel Maleimide Lipids for Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutics to specific cells or tissues represents a significant advancement in modern medicine. A key strategy in this field is the surface functionalization of lipid-based nanoparticles, such as liposomes, with targeting moieties. Maleimide-functionalized lipids are pivotal reagents in this process, enabling the covalent attachment of thiol-containing biomolecules, including peptides, proteins, and antibodies, to the surface of lipid bilayers. This guide provides a comprehensive overview of the synthesis of novel maleimide (B117702) lipids and their application in bioconjugation, complete with detailed experimental protocols and data presented for easy comparison.

Introduction to Maleimide Lipids in Bioconjugation

Maleimide lipids are amphiphilic molecules that consist of a hydrophobic lipid tail, which anchors the molecule within the lipid bilayer, and a hydrophilic head group functionalized with a maleimide moiety. The maleimide group is highly reactive towards sulfhydryl (thiol) groups, readily undergoing a Michael addition reaction to form a stable thioether bond.[1][2][3] This specific and efficient conjugation chemistry, which can be performed under mild, physiological conditions (typically pH 6.5-7.5), makes maleimide lipids ideal for attaching sensitive biomolecules to the surface of liposomes and other lipid-based nanocarriers.[4][5][6]

The resulting bioconjugates are utilized in a wide range of applications, including targeted drug delivery, medical imaging, and diagnostics. By decorating the surface of liposomes with targeting ligands, their circulation half-life can be extended, and they can be directed to specific cell types, thereby increasing therapeutic efficacy and reducing off-target side effects.[7][8][9]

Synthesis of Maleimide Lipids

The synthesis of maleimide lipids typically involves the modification of a pre-existing phospholipid, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), often with a polyethylene (B3416737) glycol (PEG) spacer to enhance biocompatibility and reduce steric hindrance.[10][11]

Synthesis of DSPE-PEG-Maleimide

One of the most commonly used maleimide lipids is DSPE-PEG-Maleimide. The synthesis generally involves the reaction of an amine-terminated DSPE-PEG with a maleimide-containing N-hydroxysuccinimide (NHS) ester.[12]

Experimental Protocol: Synthesis of DSPE-PEG(2000)-Maleimide [12]

-

Materials:

-

Amino-PEG(2000)-DSPE (1 equivalent)

-

N-succinimidyl-3-maleimidopropionate (1.3 equivalents)

-

Triethylamine (TEA) (3 equivalents)

-

Dichloromethane (CH₂Cl₂)

-

Dimethylformamide (DMF)

-

Sephadex G-50 column

-

-

Procedure:

-

Dissolve amino-PEG(2000)-DSPE and N-succinimidyl-3-maleimidopropionate in a mixture of CH₂Cl₂ and DMF.

-

Add triethylamine to the solution to act as a base.

-

Stir the reaction mixture at room temperature for a specified time (e.g., overnight).

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, purify the product mixture by passing it through a Sephadex G-50 column to remove unreacted reagents and byproducts.

-

Collect the fractions containing the pure DSPE-PEG(2000)-Maleimide product.

-

Remove the solvent under reduced pressure to obtain the final product as a white solid.

-

-

Characterization:

Synthesis of Other Novel Maleimide Lipids

Researchers have also synthesized other maleimide-containing lipids to modulate the properties of the resulting liposomes. For example, maleimide-functionalized diacylglycerol derivatives have been developed to anchor polypeptides to lipid bilayers.[16][17] The synthesis of these lipids may involve different strategies, such as the Mitsunobu reaction.[18]

Bioconjugation to Thiol-Containing Molecules

The core application of maleimide lipids is the bioconjugation to molecules containing free thiol groups, such as cysteine residues in proteins and peptides. This reaction, a Michael addition, is highly specific and efficient under physiological conditions.[5][19]

Experimental Protocol: General Protein-Maleimide Lipid Conjugation [4][20]

-

Materials:

-

Protein with accessible cysteine residue(s)

-

Maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide)

-

Degassed conjugation buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.0-7.4, containing 1-10 mM EDTA)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP)) (if disulfide bonds are present)

-

Quenching reagent (e.g., free cysteine, 2-mercaptoethanol)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

-

Anhydrous DMSO or DMF for dissolving the maleimide lipid

-

-

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL. If the target cysteine residues are involved in disulfide bonds, they must first be reduced by adding a 10-100 fold molar excess of a reducing agent like TCEP and incubating for 20-30 minutes at room temperature.

-

Maleimide Lipid Preparation: Immediately before use, dissolve the maleimide-activated lipid in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

-

Conjugation Reaction: Add the maleimide lipid stock solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point, but the optimal ratio may need to be determined empirically. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: Quench the reaction by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to react with any excess maleimide.

-

Purification: Purify the conjugate to remove unreacted maleimide lipid and quenching reagent using a suitable method such as size-exclusion chromatography or dialysis.

-

Data Presentation: Quantitative Analysis of Maleimide Lipid Synthesis and Bioconjugation

The efficiency of both the synthesis of maleimide lipids and the subsequent bioconjugation reaction is critical for the successful development of targeted drug delivery systems. The following tables summarize key quantitative data from various studies.

Table 1: Synthesis of Maleimide Lipids - Reaction Parameters and Yields

| Maleimide Lipid | Starting Materials | Molar Ratio (Lipid:Maleimide Reagent) | Solvent | Reaction Time | Yield (%) | Reference |

| DSPE-PEG(2000)-Maleimide | Amino-PEG(2000)-DSPE, N-succinimidyl-3-maleimidopropionate | 1:1.3 | CH₂Cl₂/DMF | Overnight | Not specified | [12] |

| Dipalmitoyl ester of 1-maleimido-2,3-propanediol | 1,2-dipalmitoyl-sn-glycerol, N-(2-hydroxyethyl)maleimide | Not specified | Not specified | Not specified | Not specified | [16] |

Table 2: Bioconjugation of Maleimide Lipids - Reaction Conditions and Efficiency

| Biomolecule | Maleimide Lipid | Molar Ratio (Maleimide:Thiol) | pH | Reaction Time | Conjugation Efficiency (%) | Reference |

| Cyclic peptide cRGDfK | Nanoparticles with maleimide groups | 2:1 | 7.0 | 30 min | 84 ± 4 | [4] |

| 11A4 nanobody | Nanoparticles with maleimide groups | 5:1 | 7.4 | 2 h | 58 ± 12 | [4] |

| Thiol-p53₁₄₋₂₉ peptide | DSPE-PEG-maleimide | 3:1 | 7.4 | 1 h | Not specified | [21] |

| [¹⁸F]thiol | Maleimide-PEG liposomes | Not specified | 6.5-8.0 | 20 min | 74-92 | [22] |

Stability of Maleimide-Thiol Conjugates

While the thioether bond formed through the Michael addition is generally stable, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in vivo.[19][23][24] This can lead to the premature release of the conjugated biomolecule. To address this, strategies have been developed to increase the stability of the conjugate, such as hydrolysis of the succinimide (B58015) ring to its ring-opened form, which is more resistant to cleavage.[23][25] The rate of this stabilizing ring-opening can be accelerated by using maleimides with electron-withdrawing N-substituents.[23] Another approach involves the transcyclization of the thiosuccinimide in the presence of a nearby cysteine moiety to form a more stable structure.[26][27]

Conclusion

The synthesis of novel maleimide lipids and their application in bioconjugation are critical for the advancement of targeted therapies. The high specificity and efficiency of the maleimide-thiol reaction allow for the precise and covalent attachment of a wide range of biomolecules to the surface of lipid-based drug delivery systems. By understanding the underlying chemistry, optimizing reaction conditions, and considering the stability of the resulting conjugates, researchers can develop more effective and targeted therapeutic agents. This guide provides a foundational understanding and practical protocols to aid scientists and drug development professionals in this exciting and rapidly evolving field.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Maleimide-Functionalized Liposomes for Tumor Targeting via In Situ Binding of Endogenous Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of Stable, Maleimide-Functionalized Peptidoliposomes Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. waseda.repo.nii.ac.jp [waseda.repo.nii.ac.jp]

- 10. Designer lipids for drug delivery: from heads to tails - PMC [pmc.ncbi.nlm.nih.gov]

- 11. labinsights.nl [labinsights.nl]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Maleimide-functionalized lipids that anchor polypeptides to lipid bilayers and membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jnm.snmjournals.org [jnm.snmjournals.org]

- 23. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 27. bachem.com [bachem.com]

A Technical Guide to the Physicochemical Characterization of Maleimide-PEG-PE Lipids for Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical characterization of Maleimide-Polyethylene Glycol-Phosphatidylethanolamine (Maleimide-PEG-PE) lipids, with a primary focus on 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide). These functionalized lipids are critical components in the development of targeted drug delivery systems, enabling the covalent attachment of ligands such as antibodies, peptides, and other targeting moieties to the surface of liposomes. This guide details the structure and properties of these lipids, presents key experimental protocols for their characterization, and summarizes quantitative data in accessible formats.

Introduction to Maleimide-PEG-PE Lipids

Maleimide-PEG-PE lipids are amphiphilic molecules composed of a phosphatidylethanolamine (B1630911) (PE) anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive maleimide (B117702) group at the distal end of the PEG chain. The PE portion integrates into the lipid bilayer of liposomes, while the PEG chain provides a "stealth" characteristic, reducing opsonization and prolonging circulation time.[1] The terminal maleimide group allows for the specific and stable covalent conjugation of thiol-containing molecules via a Michael addition reaction.[2] This functionality is instrumental in the design of actively targeted nanomedicines. A common example is DSPE-PEG(2000)-Maleimide, which is frequently used in preclinical and clinical development.[3]

Physicochemical Properties and Characterization

The functionality and efficacy of liposomes decorated with Maleimide-PEG-PE depend on their physicochemical properties. Careful characterization is essential to ensure quality, stability, and batch-to-batch consistency.

Key Physicochemical Parameters

-

Size and Polydispersity Index (PDI): The size of the liposomes influences their biodistribution, tumor penetration, and cellular uptake. The PDI is a measure of the heterogeneity of particle sizes.

-

Zeta Potential: This parameter indicates the surface charge of the liposomes and is a critical factor in their stability and interaction with biological membranes.

-

Maleimide Activity: The number of active maleimide groups on the liposome (B1194612) surface determines the potential for ligand conjugation. The maleimide group is susceptible to hydrolysis, particularly at higher pH, which reduces its reactivity.[4]

-

Conjugation Efficiency: This is the percentage of active maleimide groups that have successfully conjugated to the targeting ligand.

-

Stability: The physical and chemical stability of the liposomes, including the integrity of the conjugated ligand, is crucial for their shelf-life and in vivo performance.

Analytical Techniques

A variety of analytical techniques are employed to characterize Maleimide-PEG-PE containing liposomes:

-

Dynamic Light Scattering (DLS): Used to determine the mean hydrodynamic diameter and PDI of the liposomes.

-

Laser Doppler Electrophoresis (LDE): Measures the zeta potential of the liposomes.[4]

-

High-Performance Liquid Chromatography (HPLC): Techniques such as Reversed-Phase HPLC with an Evaporative Light Scattering Detector (RP-ELSD-HPLC) can be used to quantify the lipid components.[4]

-

Ellman's Assay: A colorimetric assay used to quantify the number of active maleimide groups on the liposome surface.[4][5]

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Used to confirm the successful conjugation of proteins or large peptides to the liposomes by observing a shift in molecular weight.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for liposomes formulated with DSPE-PEG-Maleimide.

Table 1: Physicochemical Characterization of Maleimide-Functionalized Liposomes

| Formulation Method | Liposome Composition | Size (nm) | PDI | Zeta Potential (mV) | Reference |

| Pre-insertion | DSPE-PEG2000-Mal, DMPC, CHO | 65 ± 3 | <0.16 | -18.53 ± 0.8 | [4] |

| Post-insertion | DOPC, CHO, DSPE-PEG2000-Mal | 65 ± 3 | <0.16 | -18.53 ± 0.8 | [4] |

| Thin Film Hydration | DSPC, Cholesterol, Maleimide-DSPE (7:3:1) | 100-120 | N/A | N/A | [6] |

| Thin Film Hydration | Cationic lipid, DOPE, Cholesterol, DSPE-PEG-RGD (1 mol%) | 156.4 | <0.25 | +24.9 ± 1.5 | [7] |

DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine; CHO: Cholesterol; DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; RGD: Arginylglycylaspartic acid

Table 2: Stability of DSPE-PEG2000-Maleimide Activity at Different pH Values

| pH | Time (hours) | Remaining Maleimide Activity (%) | Reference |

| 7.0 | 24 | 100 ± 0.6 | [4] |

| 9.5 | 5 | 18 ± 0.8 | [4] |

| 9.5 | 24 | 26 ± 4.5 | [4] |

Experimental Protocols

Detailed methodologies for the preparation and characterization of Maleimide-PEG-PE liposomes are crucial for reproducible research.

Liposome Formulation Protocols

There are two primary methods for incorporating Maleimide-PEG-PE into liposomes: the pre-insertion and post-insertion methods.

Protocol 1: Pre-insertion Method [4]

-

Lipid Dissolution: Dissolve DSPE-PEG2000-Maleimide and other lipid components (e.g., DMPC, cholesterol) in ethanol (B145695) to a final total lipid concentration of 77 mM.

-

Liposome Formation: Inject the ethanol-lipid solution into an aqueous buffer (e.g., PBS pH 7.0-7.5) with stirring. The rapid dilution of ethanol leads to the self-assembly of lipids into liposomes.

-

Solvent Removal: Remove the ethanol from the liposome suspension via dialysis or tangential flow filtration.

-

Ligand Conjugation: Add a solution of the thiol-containing ligand to the liposome suspension. The reaction is typically carried out at room temperature for 1-2 hours.

-

Purification: Remove unreacted ligand by size exclusion chromatography or dialysis.

Protocol 2: Post-insertion Method [4][8]

-

Prepare Pre-formed Liposomes: Formulate liposomes with the desired lipid composition (without the Maleimide-PEG-PE) using a standard method such as thin-film hydration followed by extrusion.

-

Prepare Maleimide-PEG-PE Micelles: Dissolve the DSPE-PEG2000-Maleimide in an aqueous buffer to form a micellar solution.

-

Ligand Conjugation to Micelles: Add the thiol-containing ligand to the micellar solution and incubate to allow for conjugation.

-

Incubation with Liposomes: Add the ligand-conjugated micelles to the pre-formed liposome suspension.

-

Insertion: Incubate the mixture at a temperature above the phase transition temperature of the liposome-forming lipids to facilitate the insertion of the Maleimide-PEG-PE-ligand conjugate into the liposome bilayer.

-

Purification: Purify the immunoliposomes to remove any non-inserted material.

Characterization Protocols

Protocol 3: Determination of Maleimide Activity (Indirect Ellman's Assay) [4][5]

-

Reagent Preparation: Prepare a solution of Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid)) in a reaction buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0).

-

Reaction with Cysteine: Incubate the maleimide-containing liposome sample with a known excess concentration of a cysteine solution at room temperature.

-

Quantification of Unreacted Cysteine: Add the Ellman's reagent solution to the reaction mixture.

-

Spectrophotometric Measurement: Measure the absorbance of the solution at 412 nm. The amount of unreacted cysteine is proportional to the absorbance.

-

Calculation: The amount of active maleimide is calculated by subtracting the amount of unreacted cysteine from the initial amount of cysteine added.

Visualization of Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Workflow for the pre-insertion method of preparing ligand-conjugated liposomes.

Caption: Workflow for the post-insertion method of preparing ligand-conjugated liposomes.

Caption: Workflow for the quantification of active maleimide groups via the indirect Ellman's assay.

References

- 1. A Maleimide-Terminally Modified PEGylated Liposome Induced the Accelerated Blood Clearance Independent of the Production of Anti-PEG IgM Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Quantification of PEG-maleimide ligands and coupling efficiencies on nanoparticles with Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encapsula.com [encapsula.com]

An In-depth Technical Guide to Thiol-Reactive Lipids for Membrane Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-reactive lipids are indispensable tools for investigating the intricate world of cellular membranes. These specialized lipids possess functional groups that readily and selectively form covalent bonds with the thiol moieties of cysteine residues in proteins. This unique reactivity allows for the precise labeling, anchoring, and manipulation of proteins within or at the surface of lipid bilayers. This guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of thiol-reactive lipids in membrane research and drug development. We will delve into the synthesis of these lipids, their application in studying protein-lipid interactions, and their role in the development of targeted drug delivery systems.

Core Concepts of Thiol-Reactive Lipids

The most commonly employed thiol-reactive groups in lipid chemistry are maleimides, acrylamides, and pyridyldithiols. Each offers distinct advantages in terms of reactivity, stability, and experimental versatility.

-

Maleimide-Functionalized Lipids: These are the most widely used class of thiol-reactive lipids. The maleimide (B117702) group reacts specifically with thiols via a Michael addition reaction, forming a stable thioether bond.[1][2][3][4][5] This reaction is highly efficient and proceeds under mild, physiological conditions.[5][6] Maleimide-functionalized lipids are frequently used to anchor peptides and proteins to lipid bilayers and for the surface functionalization of liposomes.[1][2][3]

-

Acrylamide-Functionalized Lipids: Acrylamide-based lipids also react with thiols through a Michael addition. While the reaction kinetics may differ from maleimides, they offer an alternative for specific applications. Polyacrylamide brushes can be used to create supportive cushions for lipid bilayers, facilitating the incorporation of mobile transmembrane proteins.[7][8]

-

Pyridyldithiol-Functionalized Lipids: These lipids react with thiols through a disulfide exchange reaction, forming a new disulfide bond. This linkage is reversible upon treatment with reducing agents like dithiothreitol (B142953) (DTT), providing a "cleavable" linker for applications where release of the conjugated molecule is desired.

The choice of the thiol-reactive group, as well as the lipid backbone (e.g., diacylglycerol, phosphatidylethanolamine), can be tailored to specific experimental needs, influencing factors like membrane insertion, fluidity, and the stability of the resulting conjugate.[1][4][9]

Key Applications in Membrane Studies

Thiol-reactive lipids have become a cornerstone for a variety of applications in membrane biology and biophysics:

-

Anchoring Proteins and Peptides to Membranes: By incorporating a cysteine residue into a protein or peptide of interest, it can be covalently attached to a membrane containing thiol-reactive lipids.[1][2][4] This allows for the controlled orientation and study of membrane-associated proteins and the investigation of their interactions with the lipid bilayer.

-

Studying Protein-Lipid Interactions: These lipids are instrumental in identifying and characterizing direct interactions between membrane proteins and specific lipids. Mass spectrometry-based approaches, often coupled with chemical probes, can pinpoint the sites of lipid adduction on a protein.[10][11][12]

-

Targeted Drug Delivery: Liposomes and other lipid-based nanoparticles can be surface-functionalized with thiol-reactive lipids.[3][13][14][15] This allows for the conjugation of targeting ligands, such as antibodies or peptides containing cysteine residues, to direct the nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.[3][13]

-

Probing Membrane Protein Structure and Function: By attaching fluorescent probes or other reporter molecules to proteins via thiol-reactive lipids, researchers can study protein conformation, dynamics, and localization within the membrane.[1][16]

Quantitative Data Summary

The following tables summarize key quantitative data extracted from the literature regarding the use of thiol-reactive lipids.

Table 1: Physicochemical Properties of Thiol-Reactive Liposomes

| Liposome (B1194612) Formulation | Conjugate Incorporation Efficiency | Size (nm) | Zeta Potential (mV) | Reference |

| Egg PC:DPPG (9:0.1) with maleimide-stearylamine | High | 150-200 | -30 to -40 | |

| Egg PC:DPPG (9:0.1) with maleimide-oleylamine | Lower than stearylamine conjugate | 150-200 | -30 to -40 |

Table 2: Diffusion Coefficients of Probes in Supported Lipid Bilayers

| Support | Fluorescent Lipid Probe Diffusion Coefficient (cm²/s) | Transmembrane Protein Electrophoretic Mobility (cm²/V·s) | Reference |

| Bare Fused Silica (B1680970) | Not Reported | Not Reported | [7] |

| 2.5 nm Polyacrylamide | Not Reported | Not Reported | [7] |

| 5 nm Polyacrylamide | D(1) = 2.0(±1.2) x 10⁻⁷, D(2) = 1.2(±0.5) x 10⁻⁶ | 3 x 10⁻⁸ | [7] |

| 10 nm Polyacrylamide | Not Reported | Not Reported | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving thiol-reactive lipids.

Protocol 1: Synthesis of Maleimide-Functionalized Lipids

This protocol describes a general approach for the synthesis of a maleimide-containing diacylglycerol derivative.

Materials:

-

1,2-Dipalmitoyl-sn-glycerol

-

Maleic anhydride (B1165640)

-

Acetic anhydride

-

Pyridine

-

Amino-alcohol (e.g., 3-amino-1,2-propanediol)

-

DCC (N,N'-Dicyclohexylcarbodiimide)

-

DMAP (4-Dimethylaminopyridine)

-

Organic solvents (DCM, Chloroform (B151607), Methanol)

-

Silica gel for column chromatography

Procedure:

-

Synthesis of Maleamic Acid: React the amino-alcohol with maleic anhydride in a suitable solvent like chloroform at room temperature.

-

Cyclization to Maleimide: The resulting maleamic acid is then cyclized to the maleimide by heating with acetic anhydride and sodium acetate.

-

Esterification: The maleimide-containing alcohol is then esterified with a fatty acid (e.g., palmitic acid) using DCC and DMAP as coupling agents in an inert solvent like DCM.

-

Purification: The final maleimide-functionalized lipid is purified by silica gel column chromatography.

Protocol 2: Labeling of Cysteine-Containing Peptides with Thiol-Reactive Liposomes

This protocol outlines the steps for conjugating a cysteine-terminated peptide to a liposome surface-functionalized with maleimide groups.

Materials:

-

Maleimide-functionalized liposomes (prepared by incorporating a maleimide-lipid into the lipid mixture during liposome formation)

-

Cysteine-containing peptide

-

Reaction buffer (e.g., Phosphate buffer, pH 7.0-7.5)[6]

-

Size-exclusion chromatography column (e.g., Sephadex G-75)

Procedure:

-

Prepare Liposomes: Synthesize liposomes containing a known molar percentage of a maleimide-functionalized lipid using standard methods like extrusion or microfluidics.[3]

-

Peptide Solution: Dissolve the cysteine-containing peptide in the reaction buffer.

-

Conjugation Reaction: Mix the maleimide-functionalized liposomes with the peptide solution. A 10-20 molar excess of the maleimide reagent to the protein/peptide is often recommended.[6] Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[6]

-

Purification: Separate the peptide-conjugated liposomes from unreacted peptide using size-exclusion chromatography.

-

Characterization: Analyze the resulting lipopolypeptide for conjugation efficiency using techniques like fluorescence spectroscopy (if the peptide is fluorescently labeled) or gel electrophoresis.[1][2]

Protocol 3: Identification of Lipid-Modified Proteins by Mass Spectrometry

This protocol provides a workflow for identifying proteins that have been covalently modified by thiol-reactive lipids or their peroxidation products.

Materials:

-

Cells or tissue of interest

-

Thiol-reactive lipid probe (e.g., alkynyl-functionalized lipid)[17][18]

-

Lysis buffer

-

Trypsin

-

Biotin-azide (for click chemistry)

-

Streptavidin beads

-

Mass spectrometer (e.g., Orbitrap or Q-TOF)[19]

Procedure:

-

Cell Treatment: Incubate cells with the alkynyl-functionalized thiol-reactive lipid probe.[17]

-

Cell Lysis and Protein Extraction: Lyse the cells and extract the proteins.

-

Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide tag to the lipid-modified proteins.[11][17]

-

Proteolysis: Digest the proteins into peptides using trypsin.[20]

-

Enrichment of Modified Peptides: Use streptavidin beads to enrich for the biotin-tagged peptides.[11][20]

-

Mass Spectrometry Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][19]

-

Data Analysis: Use database searching algorithms to identify the modified peptides and the specific sites of lipid adduction.[19]

Visualizations

The following diagrams illustrate key experimental workflows and concepts described in this guide.

Caption: Workflow for peptide conjugation to maleimide-functionalized liposomes.

Caption: Workflow for identifying lipid-modified proteins using mass spectrometry.

Caption: Reaction mechanisms of common thiol-reactive lipid headgroups.

Conclusion and Future Perspectives

Thiol-reactive lipids are powerful and versatile reagents that have significantly advanced our understanding of membrane biology. Their ability to selectively target cysteine residues has enabled researchers to probe protein-lipid interactions, control the localization of proteins, and engineer sophisticated drug delivery vehicles. Future developments in this field will likely focus on the design of novel thiol-reactive lipids with enhanced properties, such as photo-cleavable linkers or environmentally sensitive fluorescent reporters. The continued integration of these chemical tools with advanced analytical techniques like cryo-electron microscopy and quantitative proteomics will undoubtedly unveil new insights into the dynamic and complex nature of cellular membranes, paving the way for novel therapeutic strategies.

References

- 1. Maleimide-functionalized lipids that anchor polypeptides to lipid bilayers and membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Lipid bilayers on polyacrylamide brushes for inclusion of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of a N-Maleimide-derivatized Phosphatidylethanolamine on the Architecture and Properties of Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Identifying key membrane protein lipid interactions using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]